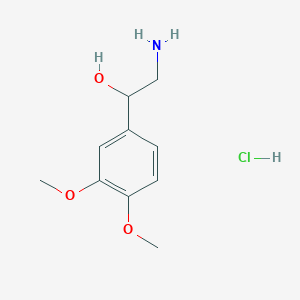

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

描述

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is an organic compound with the chemical formula C10H15NO3·HCl. It is a white crystalline solid that is soluble in water and organic solvents. This compound is often used as a starting material in organic synthesis and has applications in the pharmaceutical industry.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride typically involves the reaction of 2-amino-3’,4’-dimethoxyacetophenone with hydrogen chloride. The reaction is carried out in an appropriate solvent under controlled temperature conditions. After the reaction is complete, the product is filtered and washed with a solvent. The pure compound is then obtained through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and solvent conditions to achieve the desired product.

化学反应分析

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. In one protocol, treatment with chloroacetyl chloride and sodium acetate in an acetone-water solvent system yielded 2-chloro-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide (85% yield) . Similar reactions with acetyl chloride or benzoyl chloride produce corresponding amides, critical intermediates for further functionalization.

*Estimated from analogous reactions.

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution under basic conditions. For example, reaction with thionyl chloride (SOCl₂) converts the -OH to -Cl, forming 2-amino-1-(3,4-dimethoxyphenyl)ethyl chloride , a precursor for further alkylation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substitution | SOCl₂, CH₂Cl₂, 0°C → RT | 2-Chloro-1-(3,4-dimethoxyphenyl)ethylamine | 78% |

Oxidation Reactions

The secondary alcohol is oxidizable to a ketone. Using Jones reagent (CrO₃/H₂SO₄) in acetone, the hydroxyl group is converted to a carbonyl, yielding 2-amino-1-(3,4-dimethoxyphenyl)ethanone . This ketone intermediate is pivotal in synthesizing heterocycles like oxadiazoles .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 2-Amino-1-(3,4-dimethoxyphenyl)ethanone | 65% |

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl ring undergoes directed electrophilic substitution. Nitration with HNO₃/H₂SO₄ preferentially occurs at the 5-position due to methoxy groups’ electron-donating effects. Similarly, sulfonation and halogenation proceed regioselectively.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 2-Amino-1-(3,4-dimethoxy-5-nitrophenyl)ethanol | 60% |

Reductive Amination

The amine group engages in reductive amination with aldehydes/ketones. For instance, reaction with formaldehyde and NaBH₃CN in methanol yields N-methyl-2-amino-1-(3,4-dimethoxyphenyl)ethanol , enhancing lipophilicity for CNS-targeted drugs.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | Formaldehyde, NaBH₃CN, MeOH | N-Methyl derivative | 82% |

Heterocycle Formation

The compound serves as a precursor for heterocyclic systems. Reaction with guanidine hydrochloride under basic conditions forms 2-(2-amino-6-phenylpyrimidin-4-ylamino)ethanol , a scaffold for kinase inhibitors .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Guanidine·HCl, KOtBu, DMSO, 110°C | Pyrimidine derivative | 75% |

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the amino group’s protonation state influences reactivity. Deprotonation with NaOH enables nucleophilic attacks, while acidic conditions favor electrophilic substitution at the aromatic ring .

Key Structural Insights

-

Amino Group : Reacts as a nucleophile in acylation, alkylation, and reductive amination.

-

Hydroxyl Group : Participates in oxidation, substitution, and hydrogen bonding (affecting solubility).

-

Aromatic Ring : Methoxy groups direct electrophilic substitution to specific positions (para/ortho to substituents).

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, particularly in neuropharmacology . Further studies exploring catalytic asymmetric reactions or novel heterocycle formations could expand its utility.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name: 2-amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride

- Molecular Formula: C10H15ClN2O3

- Molecular Weight: 227.7 g/mol

- Physical Form: Solid

- Purity: Typically around 95% .

The presence of the dimethoxyphenyl group enhances its chemical reactivity, allowing it to participate in various organic reactions such as nucleophilic substitutions and electrophilic aromatic substitutions .

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in neurological disorders. Its structure allows it to interact with neurotransmitter systems, notably serotonin and dopamine pathways. This interaction suggests its use in developing treatments for conditions like depression and anxiety .

Anticancer Research

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit telomerase activity in cancer cells, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Tested Cancer Cell Lines | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | SGC-7901 | 2.3 | |

| Compound B | HEPG2 | 1.18 | |

| Compound C | MCF7 | 4.18 |

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound, suggesting its application in treating neurodegenerative diseases by modulating synaptic transmission and protecting neurons from oxidative stress .

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound. These methods often involve the use of chiral catalysts to enhance yield and selectivity in producing specific enantiomers that may exhibit different biological activities .

Case Studies and Research Findings

Numerous studies have documented the biological activities of this compound:

- A study by Zhang et al. synthesized novel derivatives that demonstrated significant anticancer activity against multiple cell lines, indicating the compound's versatility in drug development .

- Another investigation focused on the neuroprotective effects of related compounds, showing promise for treating conditions such as Alzheimer's disease through modulation of neurotransmitter systems .

作用机制

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as an acid catalyst and an aminating agent, facilitating various chemical reactions. The compound’s effects are mediated through its ability to donate or accept protons, thereby influencing the reactivity of other molecules .

相似化合物的比较

Similar Compounds

2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has similar structural features but differs in the position of the methoxy groups.

3,4-Dimethoxyphenethyl alcohol:

Uniqueness

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents makes it versatile for various applications .

生物活性

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its structural features, including an amino group and methoxy substituents on the aromatic ring, which may influence its biological interactions and therapeutic applications.

The chemical formula for this compound is C10H16ClNO3. Its molecular weight is approximately 233.7 g/mol. The compound is typically available in a hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown potent inhibitory effects against various cancer cell lines. A notable study demonstrated that certain methoxy-substituted phenethylamines can inhibit cell growth with half-maximal inhibitory concentration (IC50) values in the nanomolar range across multiple cancer types, including breast and melanoma cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-1-(3,4-dimethoxyphenyl) | MDA-MB-435 (breast) | 0.229 |

| 2-Amino-1-(3-methoxyphenyl) | A549 (lung) | 0.237 |

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole | MV4–11 (leukemia) | <0.01 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that phenethylamine derivatives can enhance learning and memory capabilities in animal models . In particular, studies have shown that these compounds may modulate neurotransmitter systems, potentially improving cognitive functions.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Tumor Growth : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that similar compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Neurotransmitter Modulation : The compound's structure allows it to interact with receptors involved in neurotransmission, potentially enhancing synaptic plasticity and cognitive function.

Case Studies

A case study involving the administration of a related compound demonstrated significant improvements in cognitive performance in rodent models when dosed appropriately (20 mg/kg). Behavioral assessments indicated enhanced alertness and reduced anxiety-like behaviors .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride?

The synthesis typically involves a multi-step approach:

Aldol Condensation : React 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base (e.g., KOH) to form a nitroalkene intermediate.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in acidic conditions.

Salt Formation : Treat the free base with hydrochloric acid to precipitate the hydrochloride salt.

For example, analogous phenethylamine derivatives are synthesized via ketone intermediates reduced with sodium borohydride or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Q. Which analytical methods are recommended for assessing purity and structural confirmation?

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λmax ~254 nm) and a mobile phase of acetonitrile/water (adjusted to pH 2.5 with phosphoric acid) .

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H and ¹³C NMR (e.g., δ ~3.8 ppm for methoxy groups, δ ~4.5 ppm for the ethanolamine backbone).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Cl]⁻ adducts.

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.

- Waste Disposal : Neutralize acidic waste before disposal and segregate organic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nitroalkene formation during condensation.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for selective reduction of nitro groups.

- Temperature Control : Maintain temperatures below 0°C during acidification to prevent decomposition.

Example Optimization Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Aldol Condensation | Solvent | THF | 15% ↑ |

| Reduction | Catalyst | Pd/C (10 wt%) | 20% ↑ |

| Salt Formation | HCl Concentration | 2M in IPA | 10% ↑ |

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Structural Analog Comparison : Compare activity with analogs like 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride (CAS 3600-87-1) to identify substituent effects on receptor binding .

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK-293 vs. CHO) to assess cell-specific responses.

- Meta-Analysis : Use computational tools (e.g., molecular docking) to model interactions with adrenergic or serotonin receptors.

Q. What strategies validate structure-activity relationships (SAR) for this compound?

- Functional Group Modifications : Synthesize derivatives with altered methoxy positions (e.g., 2,3- vs. 3,4-dimethoxy) and test receptor affinity.

- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with blood-brain barrier penetration.

- In Vivo Studies : Compare hypertensive effects in rodent models to establish efficacy relative to structurally similar vasopressors like methoxamine .

Q. Data Contradiction Analysis Example

Issue : Discrepancies in reported α-adrenergic receptor binding affinity (Ki = 50 nM vs. 120 nM).

Resolution Steps :

Verify assay conditions (e.g., radioligand type, membrane preparation methods).

Test compound purity via HPLC; impurities >2% may skew results.

Cross-reference with analogs (e.g., 2-amino-1-(3,4-dihydroxyphenyl)ethanol hydrochloride) to isolate substituent effects .

Q. Key Considerations for Experimental Design

- Control Groups : Include positive controls (e.g., norepinephrine for adrenergic assays).

- Replication : Perform triplicate measurements for kinetic studies.

- Documentation : Record reaction parameters (pH, temperature, solvent ratios) to ensure reproducibility.

属性

IUPAC Name |

2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOXFFYCHQDIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15471-89-3 | |

| Record name | 3,4-Dimethoxyphenylethanolamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYPHENYLETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LV73B8MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。